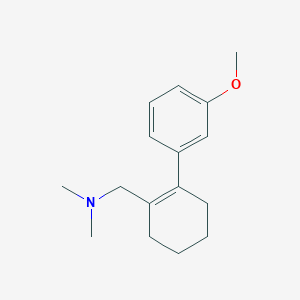

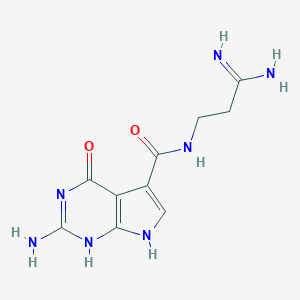

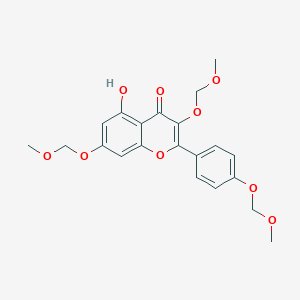

![molecular formula C21H22N10O4 B140315 2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one CAS No. 142038-31-1](/img/structure/B140315.png)

2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

Overview

Description

“2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one” is a potent mutagen, also known as MeIQx . It has been found in cooked meat and fish at concentrations of up to 12 ng/g . The levels of MeIQx were lower than those of PhIP and higher than those of IQ and MeIQ .

Synthesis Analysis

MeIQx and its 3,7-dimethyl derivative were synthesized from 6-amino-3-methylquinoxa1ine and 6-amino-2-methylquinoxaline . These compounds showed strong mutagenic activity towards Salmonella typhimurium TA98 in the presence of S9 Mix .Molecular Structure Analysis

The molecular structure of MeIQx was characterized by UV spectra and electrospray mass spectrometry .Chemical Reactions Analysis

MeIQx can be metabolized by human microsomes to a species that damages bacterial DNA .Scientific Research Applications

Metabolism and Detoxification

Research has shown that MeIQx undergoes complex metabolism in both human and animal models. Major pathways include the formation of detoxification products through conjugation and oxidation. For instance, in rats, metabolites such as sulfamates, glucuronides, and hydroxylated compounds are formed, indicating processes that might render the compound less harmful (Turesky et al., 1988; Wallin et al., 1989). These metabolic pathways are crucial for understanding how the body processes such compounds and can inform the development of strategies to mitigate their carcinogenic effects.

DNA Adduct Formation

The formation of DNA adducts by MeIQx and its metabolites is a critical aspect of its mutagenic and carcinogenic potential. Studies have characterized DNA adducts formed in vitro and in vivo, providing insights into the mechanisms of action of HAAs (Turesky et al., 1992). Understanding the interaction between such compounds and DNA is essential for assessing their genotoxicity and for developing biomarkers of exposure.

Mutagenicity and Carcinogenicity

MeIQx is known for its potent mutagenicity in bacterial assays and carcinogenicity in rodent models. Research into its mutagenic metabolites in rats has shed light on the compounds formed during its metabolism that retain or enhance mutagenic potential, informing risk assessments and the understanding of how cooking methods influence the formation of HAAs (Hayatsu et al., 1987).

Biomonitoring

Studies on biomonitoring methods for MeIQx and its metabolites in human urine have provided tools for assessing human exposure to HAAs through diet. These methods are crucial for epidemiological studies investigating the relationship between dietary intake of HAAs and cancer risk (Stillwell et al., 1999).

Safety And Hazards

MeIQx is possibly carcinogenic to humans (Group 2B) . It was tested for carcinogenicity by oral administration in the diet in one experiment in mice and in one experiment in rats . In mice, it produced hepatocellular carcinomas in animals of each sex, lymphomas and leukemias in males, and lung tumors in females . In rats, it produced hepatocellular carcinomas in males, squamous-cell carcinomas of the Zymbal gland in animals of each sex, squamous-cell carcinomas of the skin in males, and squamous-cell carcinomas of the clitoral gland in females .

properties

IUPAC Name |

2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N10O4/c1-8-6-23-9-3-4-10-15(14(9)24-8)25-20(30(10)2)29-21-26-16-17(27-19(22)28-18(16)34)31(21)13-5-11(33)12(7-32)35-13/h3-4,6,11-13,32-33H,5,7H2,1-2H3,(H,25,26,29)(H3,22,27,28,34)/t11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNHUXHBJPMSBV-YNEHKIRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NC4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NC4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)N=C(NC5=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50931315 | |

| Record name | 9-(2-Deoxypentofuranosyl)-8-[(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one | |

CAS RN |

142038-31-1 | |

| Record name | Guanosine, 2'-deoxy-8-((3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142038311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Deoxypentofuranosyl)-8-[(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.